1,1'-Diethyl-4,4'-bipyridinium dibromide
CAS No.: 53721-12-3
Cat. No.: VC21106201
Molecular Formula: C14H18Br2N2
Molecular Weight: 374.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53721-12-3 |
---|---|
Molecular Formula | C14H18Br2N2 |
Molecular Weight | 374.11 g/mol |
IUPAC Name | 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
Standard InChI | InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Standard InChI Key | LCEBDKLPALDQPV-UHFFFAOYSA-L |
SMILES | CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Canonical SMILES | CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Introduction
Chemical Structure and Properties
1,1'-Diethyl-4,4'-bipyridinium dibromide is a quaternary ammonium compound comprising two pyridine rings connected at their 4-positions, with each nitrogen atom substituted with an ethyl group and balanced by two bromide counterions. This structure contributes to its unique physicochemical characteristics and reactivity profile.
Basic Identification and Molecular Details
The compound is precisely identified through several standardized parameters as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 53721-12-3 |
Molecular Formula | C₁₄H₁₈Br₂N₂ |
Molecular Weight | 374.11 g/mol |
IUPAC Name | 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
Common Synonyms | Diethylviologen dibromide; Ethylviologen bromide |
PubChem Compound ID | 11474262 |
Structural Characteristics
1,1'-Diethyl-4,4'-bipyridinium dibromide belongs to the viologen class of compounds, characterized by their 4,4'-bipyridine-based structure and substituents on the nitrogen atoms. The ethyl substituents differentiate this compound from other viologens such as methyl viologen (paraquat) or longer-chain derivatives like octyl or heptyl viologens .
The compound's structure can be represented using standard chemical notation:
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Standard InChI: InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2
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SMILES: CC[N+]1=CC=C(C=C1)C2=CC=N+CC.[Br-].[Br-]
Synthesis and Preparation
The synthesis of 1,1'-Diethyl-4,4'-bipyridinium dibromide typically follows established methodologies for quaternary ammonium salt formation.
General Synthetic Route
The most common synthetic approach involves the quaternization of 4,4'-bipyridine with ethyl bromide:
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4,4'-Bipyridine serves as the starting material
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Reaction with ethyl bromide (typically in excess)
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Under reflux conditions in an appropriate solvent (commonly acetonitrile)
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The reaction proceeds through sequential N-alkylation of both nitrogen atoms
This synthesis results in the formation of the di-quaternized product with two bromide counterions. The general reaction conditions must be carefully controlled to ensure complete quaternization of both nitrogen atoms rather than mono-substitution.
Purification and Characterization
After synthesis, the compound typically requires purification through recrystallization, often from suitable solvent systems. Characterization is performed using standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Elemental analysis
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Infrared spectroscopy
These methods confirm the structure, purity, and identity of the synthesized compound.
Chemical Reactivity and Properties
Redox Behavior
The defining characteristic of 1,1'-Diethyl-4,4'-bipyridinium dibromide is its electrochemical behavior. The compound undergoes reversible one-electron reduction processes, forming first a radical cation and then a neutral species:
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Dication (V²⁺) → Radical cation (V⁺·) (first reduction)
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Radical cation (V⁺·) → Neutral species (V⁰) (second reduction)
These redox transformations typically occur at distinct potentials and are accompanied by characteristic color changes, making this compound valuable in electrochromic applications. The first reduction often results in an intense blue-purple coloration associated with the radical cation.
Solubility and Physical Properties
1,1'-Diethyl-4,4'-bipyridinium dibromide exhibits good solubility in polar solvents, particularly water and lower alcohols. This solubility profile is advantageous for its applications in aqueous electrochemical systems. The compound typically appears as a crystalline solid, often white to slightly yellowish in color.
Applications in Research and Technology
Electrochemical Applications
The reversible redox behavior of 1,1'-Diethyl-4,4'-bipyridinium dibromide makes it particularly valuable in electrochemical systems:
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Electron transfer mediators in electrochemical reactions
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Electrochromic devices that change color in response to electrical potential
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Redox-active components in energy storage systems
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Sensors for electron transfer processes
Its role as a redox-active electrolyte in electrochemical devices stems from its ability to participate in electron transfer processes with well-defined redox potentials.
Biological Applications
Compounds derived from 1,1'-Diethyl-4,4'-bipyridinium show antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves:
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Disruption of microbial cell membranes
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Interference with essential metabolic processes
While specific antimicrobial data for 1,1'-Diethyl-4,4'-bipyridinium dibromide itself is limited in the available search results, its structural similarity to other viologens suggests potential antimicrobial properties that warrant further investigation.
Material Science Applications
In materials science, 1,1'-Diethyl-4,4'-bipyridinium dibromide serves as:
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A precursor for the development of functional materials
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A component in electronic and optoelectronic devices
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An electroactive material in modified electrodes
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A building block for supramolecular assemblies
Comparison with Similar Compounds
Structural Analogs
1,1'-Diethyl-4,4'-bipyridinium dibromide differs from other viologen compounds primarily in the length and nature of the alkyl substituents. Table 2 compares key structural and functional differences among related compounds:
Compound | Alkyl Substituent | Molecular Weight | Notable Properties |
---|---|---|---|
1,1'-Diethyl-4,4'-bipyridinium dibromide | Ethyl | 374.11 g/mol | Balanced redox properties, moderate solubility |
1,1'-Dimethyl-4,4'-bipyridinium dichloride (Paraquat) | Methyl | Lower | Higher water solubility, extensively studied toxicity |
1,1'-Di-n-octyl-4,4'-bipyridinium dibromide | Octyl | 542.4 g/mol | Enhanced lipophilicity, different electrochemical behavior |
1,1'-Diheptyl-4,4'-bipyridinium dibromide | Heptyl | 514.38 g/mol | Unique electrochromic properties, calcium release inhibition |
The ethyl substituents in 1,1'-Diethyl-4,4'-bipyridinium dibromide provide a balance between the high water solubility of methyl viologens and the increased lipophilicity of longer-chain derivatives .
Functional Comparisons
While all viologens share the core bipyridinium structure and redox activity, the nature of the alkyl substituents significantly influences their properties:
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Shorter alkyl chains (methyl, ethyl) generally result in higher water solubility
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Longer alkyl chains (heptyl, octyl) enhance lipophilicity and membrane interactions
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The redox potentials shift systematically with alkyl chain length
Research Directions and Future Perspectives
Current Research Trends
Current research involving 1,1'-Diethyl-4,4'-bipyridinium dibromide focuses on several promising areas:
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Development of advanced electrochromic materials with enhanced switching speeds and durability
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Exploration of potential antimicrobial applications, particularly against resistant bacterial strains
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Investigation of structure-activity relationships to optimize properties for specific applications
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Integration into novel energy storage and conversion systems
Future Research Opportunities
Several research directions offer particularly promising avenues for further investigation:
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Detailed elucidation of the compound's biological mechanisms of action
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Optimization of synthesis methods for higher yields and purity
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Development of novel applications in sensing and diagnostic technologies
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Exploration of potential agricultural applications
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Engineering of derivative compounds with enhanced properties or reduced toxicity
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